NSC 405020
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dichloro-N-pentan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARDYECYBETXQFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323865 | |
| Record name | NSC 405020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-07-6 | |
| Record name | 7497-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 405020 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7497-07-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NSC 405020
For Researchers, Scientists, and Drug Development Professionals
Core Summary
NSC 405020 is a novel, cell-permeable small molecule that functions as a non-catalytic, allosteric inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14. Unlike traditional orthosteric MMP inhibitors that target the catalytic zinc ion, this compound selectively binds to the hemopexin (PEX) domain of MT1-MMP. This unique mechanism of action disrupts the homodimerization of MT1-MMP, a process crucial for its full collagenolytic activity, without directly affecting its catalytic function or its ability to activate pro-MMP-2. By inhibiting MT1-MMP-mediated cell migration and invasion, this compound demonstrates significant anti-tumorigenic potential. Furthermore, emerging research suggests a downstream effect on the Notch3 signaling pathway, indicating a broader impact on tumor biology.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Concentration | Result | Citation |
| IC50 | - | MT1-MMP Inhibition | >100 µM | Indirectly determined through functional assays | [1] |
| Cell Migration | 184B5-MT | Transwell Assay | 100 µM | ~75% reduction | [2] |
| Cell Migration | K1 (Thyroid Carcinoma) | Transwell Assay | 10 µM | ~57% reduction | [3] |
| Cell Invasion | K1 (Thyroid Carcinoma) | Matrigel Invasion Assay | 10 µM | ~67% reduction | [3] |
| Notch3 Expression | WM852 (Vestibular Schwannoma) | Western Blot | 50 µM | 42% reduction in full-length and active cleaved Notch3 (NICD3) |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Tumor Cell Line | Dosage and Administration | Result | Citation |
| Tumor Growth | Immunodeficient Mice | MCF7-β3/MT (Breast Cancer) | 0.5 mg/kg, intratumoral injection, 3 times/week for 2 weeks | Significant repression of tumor growth, leading to a fibrotic tumor phenotype | [2] |
Signaling Pathways and Molecular Interactions
This compound's primary mechanism of action revolves around its interaction with the MT1-MMP PEX domain, leading to the disruption of downstream cellular processes that promote cancer progression.
Direct Inhibition of MT1-MMP Homodimerization
This compound allosterically binds to a druggable pocket on the PEX domain of MT1-MMP. This binding event interferes with the protein-protein interactions necessary for the formation of MT1-MMP homodimers on the cell surface. The homodimerization is a prerequisite for efficient collagen degradation by MT1-MMP. By preventing this, this compound effectively reduces the collagenolytic activity of cancer cells, thereby impeding their ability to remodel the extracellular matrix (ECM) and invade surrounding tissues.
Downstream Effect on Notch3 Signaling
Preliminary evidence suggests that this compound can also modulate the Notch3 signaling pathway. In vestibular schwannoma cells, treatment with this compound has been shown to reduce the expression of both the full-length Notch3 receptor and its active intracellular domain (NICD3). The Notch signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various cancers. The reduction of active Notch3 by this compound suggests a potential secondary mechanism for its anti-tumor effects, although the direct molecular link between MT1-MMP inhibition by this compound and the downregulation of Notch3 is still under investigation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
MT1-MMP Homodimerization Assay (Co-Immunoprecipitation)
This protocol is adapted from the study by Remacle et al. (2012) to assess the effect of this compound on the dimerization of MT1-MMP.
Objective: To determine if this compound inhibits the interaction between two differentially tagged MT1-MMP molecules.
Materials:
-
MCF7 cells co-transfected with MT1-MMP-FLAG and MT1-MMP-V5 constructs
-
This compound (100 µM in DMSO)
-
DMSO (vehicle control)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG M2 affinity gel
-
Anti-V5 antibody
-
Anti-actin antibody (loading control)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Culture MCF7 cells co-expressing MT1-MMP-FLAG and MT1-MMP-V5 to ~80-90% confluency.
-
Treat the cells with 100 µM this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to immunoprecipitate MT1-MMP-FLAG.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-V5 antibody to detect co-immunoprecipitated MT1-MMP-V5.
-
Re-probe the membrane with an anti-FLAG antibody to confirm the immunoprecipitation of MT1-MMP-FLAG and with an anti-actin antibody for the loading control of the initial cell lysates.
References
An In-depth Technical Guide to the Interaction of NSC 405020 with the MT1-MMP PEX Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a critical enzyme in cellular processes involving extracellular matrix (ECM) remodeling, such as cell migration, invasion, and angiogenesis.[1] Its dysregulation is frequently implicated in the progression of various pathologies, most notably cancer. MT1-MMP's structure includes a catalytic domain and a C-terminal hemopexin (PEX) domain.[2] The PEX domain is crucial for substrate recognition, homodimerization, and interaction with other proteins, playing a significant role in the enzyme's pro-tumorigenic activities.[2]
NSC 405020 has been identified as a specific, non-catalytic inhibitor of MT1-MMP that uniquely targets the PEX domain.[3][4][5] This guide provides a comprehensive technical overview of the binding of this compound to the MT1-MMP PEX domain, including quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the inhibitory activity of this compound on MT1-MMP.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | > 100 µmol/L | --- | [6] |
| Inhibition of MT1-MMP levels | > 85% | Plasma from vestibular schwannoma patients | [3] |
| Reduction in cell migration | ~75% | Cells with high MT1-MMP expression | [4] |
| Reduction in Notch3 expression | 42% | WM852 cells | [3] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Reference |
| Tumor growth repression | Significant | Xenografted mice (MCF7-β3/MT tumor) | [4][7] |
| Dosing | 0.5 mg/kg (intratumoral) | Xenografted mice | [4][6] |
Mechanism of Action
This compound functions as an allosteric inhibitor of MT1-MMP. It directly interacts with the PEX domain, which in turn affects the homodimerization of MT1-MMP.[4] This interference with dimerization represses the pro-tumorigenic functions of the enzyme without directly targeting its catalytic activity against certain substrates like MMP-2.[7] The binding of this compound to the PEX domain has been shown to be dependent on several key amino acid residues within a druggable pocket, including Met-328, Arg-330, Asp-376, Met-422, and Ser-470.[7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its impact on MT1-MMP-mediated signaling.
Caption: Mechanism of this compound action on MT1-MMP.
Caption: MT1-MMP signaling and the inhibitory effect of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the MT1-MMP PEX domain.
Cell Migration Assay (Transwell Assay)
This assay is used to evaluate the effect of this compound on the migratory capacity of cells expressing high levels of MT1-MMP.[4]
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Collagen I (COL-I)
-
Cell culture medium (e.g., MEGM)
-
Cells with high MT1-MMP expression (e.g., 184B5-MT) and low MT1-MMP expression (control)
-
This compound
-
DMSO (vehicle control)
-
Calcein AM or similar fluorescent dye for cell staining
-
Fluorescence plate reader
Procedure:
-
Coat the upper surface of the Transwell insert membrane with 0.1 mL of COL-I (300 µg/mL in MEGM) and let it air dry for 16 hours.
-
Seed the cells (e.g., 5 x 10^4 cells/well) in the upper chamber of the Transwell insert in serum-free medium.
-
Add this compound (e.g., 100 µM) or DMSO to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a suitable period (e.g., 24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or a fluorescent dye).
-
Quantify the migrated cells by either counting under a microscope or by measuring fluorescence after cell lysis.
-
Calculate the percentage of migration inhibition relative to the vehicle control.
Caption: Workflow for a Transwell cell migration assay.
In Vivo Tumor Growth Study
This protocol describes a xenograft mouse model to assess the anti-tumor efficacy of this compound.[4][7]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF7-β3/MT)
-
Matrigel or similar basement membrane matrix
-
This compound solution
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle via intratumoral injection at specified intervals.
-
Measure tumor volume using calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth curves between the this compound-treated and control groups.
Caption: Workflow for an in vivo tumor growth study.
Electrochemical Impedance Spectroscopy (EIS) for Binding Detection
A novel application for detecting the binding of this compound to the MT1-MMP PEX domain involves electrochemical impedance spectroscopy.[5][8][9] This technique measures the change in electrical impedance at an electrode surface upon protein binding.
Materials:
-
Carbon nanotubes (CNTs)
-
This compound
-
Recombinant MT1-MMP PEX domain
-
Potentiostat/galvanostat with EIS capabilities
-
Three-electrode system (working, reference, and counter electrodes)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Functionalize the surface of the working electrode with CNTs.
-
Covalently graft this compound molecules onto the surface of the CNTs. This creates a biosensor surface specific for the MT1-MMP PEX domain.
-
Immerse the modified electrode in a PBS solution containing a redox probe (e.g., [Fe(CN)6]3-/4-).
-
Perform an initial EIS measurement to establish a baseline impedance.
-
Introduce the recombinant MT1-MMP PEX domain into the solution.
-
Allow for an incubation period to enable binding of the PEX domain to the immobilized this compound.
-
Perform subsequent EIS measurements at different concentrations of the PEX domain.
-
The binding of the PEX domain to the this compound on the electrode surface will alter the electron transfer resistance, resulting in a measurable change in the impedance spectrum.
-
A linear range of detection and a limit of detection (LOD) for MMP-14 can be determined from the concentration-dependent changes in impedance.[5][9]
Conclusion
This compound represents a promising class of MT1-MMP inhibitors that function through a unique allosteric mechanism by targeting the PEX domain. This technical guide provides a foundational understanding of its interaction with MT1-MMP, supported by quantitative data and detailed experimental protocols. The continued investigation of such targeted inhibitors is crucial for the development of more specific and effective therapies for diseases driven by MT1-MMP activity.
References
- 1. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Detecting the PEX Like Domain of Matrix Metalloproteinase-14 (MMP-14) with Therapeutic Conjugated CNTs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Catalytic Inhibition of MMP14 by NSC 405020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix Metalloproteinase-14 (MMP14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP), is a critical enzyme in cancer progression, contributing to extracellular matrix remodeling, cell migration, invasion, and angiogenesis.[1][2] Unlike traditional inhibitors that target the catalytic site of MMPs, NSC 405020 presents a novel approach by functioning as a non-catalytic inhibitor of MMP14. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the hemopexin (PEX) domain of MMP14, and the downstream functional consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: Targeting the Hemopexin Domain
This compound is a specific, non-catalytic inhibitor of MMP14 that directly interacts with the hemopexin (PEX) domain of the enzyme.[3] This interaction is crucial as the PEX domain is responsible for substrate positioning and protein-protein interactions, including the homodimerization of MMP14, which is a prerequisite for its full activity and pro-tumorigenic functions.[1][2]
This compound's inhibitory action is mediated by its selective binding to a specific pocket within the PEX domain.[3] This binding event disrupts MMP14 homodimerization, thereby attenuating its ability to promote cell migration and invasion without directly affecting its catalytic activity.[3][4] This mode of inhibition offers a significant advantage over broad-spectrum MMP inhibitors, which have often failed in clinical trials due to off-target effects and associated toxicities.[3][5]
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory effects of this compound on MMP14-mediated cellular functions.
Table 1: In Vitro Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Assay Type | This compound Concentration | % Inhibition | Reference |
| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 50 µM | ~40% | [3] |
| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 100 µM | ~55% | [3] |
| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 50 µM | ~50% | [3] |
| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 100 µM | ~65% | [3] |
Table 2: Effect of this compound on MMP14 Activity
| Parameter | Value | Notes | Reference |
| Catalytic Activity IC50 | > 100 µmol/L | Demonstrates lack of direct inhibition of the catalytic site. | [4] |
| MMP-2 Activity | No effect | Consistent with non-catalytic site inhibition. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Transwell Migration Assay
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
-
Cell Culture: Culture cancer cells (e.g., K1 cells) in appropriate media.
-
Cell Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100 µM) for 24 hours.
-
Chamber Preparation: Use transwell inserts with a permeable membrane (e.g., 8 µm pore size).
-
Cell Seeding: Seed the treated cells in the upper chamber of the transwell insert in serum-free media. The lower chamber should contain media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24 hours).
-
Cell Removal: After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol) and stain with a dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Express the results as a percentage of the untreated control.[3]
Matrigel Invasion Assay
This assay evaluates the impact of this compound on the invasive potential of cancer cells through a basement membrane matrix.
-
Chamber Coating: Coat the upper surface of a transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Treatment and Seeding: Follow the same procedure as the Transwell Migration Assay (Steps 1-4), seeding the treated cells onto the Matrigel-coated membrane.
-
Incubation: Incubate for a sufficient time to allow for invasion (e.g., 24-48 hours).
-
Analysis: Follow the same procedure for cell removal, fixation, staining, and quantification as the Transwell Migration Assay (Steps 6-8).[3]
Fluorimetric MMP14 Activity Assay
This assay is used to confirm that this compound does not directly inhibit the catalytic activity of MMP14.
-
Cell Lysate Preparation: Prepare total protein extracts from cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
MMP14 Activation: Incubate the samples with 4-aminophenylmercuric acetate (APMA) to activate pro-MMP14.[3]
-
Substrate Reaction: In a 96-well plate, mix the activated samples with a fluorescent MMP14 substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates substrate cleavage and enzymatic activity.
-
Data Analysis: Compare the activity in this compound-treated samples to untreated controls. No significant difference is expected, confirming the non-catalytic mechanism of inhibition.[3]
Signaling Pathways and Visualizations
MMP14 plays a crucial role in activating intracellular signaling pathways that promote cell migration and invasion. Its homodimerization, mediated by the PEX domain, is a key initiating event.[2] The interaction of MMP14 with cell surface receptors like CD44 can lead to the activation of downstream pathways, including the MAPK (ERK) and PI3K/Akt signaling cascades.[6] By inhibiting MMP14 homodimerization, this compound is expected to attenuate the activation of these downstream effectors.
Diagrams
Caption: MMP14 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the effect of this compound on MMP14.
Conclusion
This compound represents a promising class of MMP14 inhibitors that function through a non-catalytic mechanism. By specifically targeting the hemopexin domain and inhibiting MMP14 homodimerization, this compound effectively reduces cancer cell migration and invasion. This targeted approach avoids the pitfalls of broad-spectrum MMP inhibitors and offers a more specific strategy for anti-cancer therapy. Further research is warranted to fully elucidate the binding kinetics and to explore the in vivo efficacy of this compound and similar non-catalytic MMP14 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Class I HDACs | Tocris Bioscience [tocris.com]
- 5. Matrix Metalloproteinase 14 promotes lung cancer by cleavage of Heparin-Binding EGF-like Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Allosteric Inhibition of MT1-MMP Homodimerization by NSC 405020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), a key enzyme in extracellular matrix (ECM) remodeling, plays a critical role in physiological and pathological processes, including cancer cell invasion and metastasis. The dimerization of MT1-MMP is a crucial step for its collagenolytic activity. This technical guide delves into the mechanism of NSC 405020, a small molecule inhibitor that allosterically targets the hemopexin (PEX) domain of MT1-MMP, thereby disrupting its homodimerization and subsequent pro-tumorigenic functions. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing MT1-MMP homodimerization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a transmembrane zinc-dependent endopeptidase with a pivotal role in the degradation of ECM components, most notably fibrillar collagens.[1] Its enzymatic activity is essential for various cellular processes, including cell migration, invasion, and angiogenesis. Elevated expression and activity of MT1-MMP are frequently associated with the progression of numerous cancers.[1]
A critical regulatory mechanism for MT1-MMP's function is its ability to form homodimers on the cell surface.[2] This dimerization, mediated by the hemopexin (PEX) domains of two adjacent MT1-MMP molecules, is a prerequisite for efficient collagenolysis and the activation of pro-MMP-2.[1][2] Consequently, the disruption of MT1-MMP homodimerization presents a promising therapeutic strategy for inhibiting cancer cell invasion and tumor growth.
This compound is a small molecule that has been identified as a selective, allosteric inhibitor of MT1-MMP.[3][4] Unlike traditional MMP inhibitors that target the catalytic site, this compound specifically interacts with the PEX domain, thereby preventing the protein-protein interaction required for homodimerization.[3][4] This targeted approach avoids the off-target effects associated with broad-spectrum MMP inhibitors and preserves the catalytic activity of MT1-MMP towards non-dimerization-dependent substrates.[3][4]
This guide provides an in-depth analysis of the effects of this compound on MT1-MMP homodimerization, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data: Effect of this compound on MT1-MMP Function
The following tables summarize the quantitative data available on the inhibitory effects of this compound on MT1-MMP.
| Parameter | Value | Cell/System | Reference |
| IC50 (MT1-MMP Inhibition) | > 100 µM | 3D Tumor Spheroid Assay | [5] |
| Effective Concentration | 100 µM | Maximized inhibition in 3D tumor spheroids | [5] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Concentration | Effect | Animal Model | Reference |
| Tumor Growth Repression | 0.5 mg/kg (intratumoral) | Significantly repressed tumor growth | Xenografted mice with MCF7-β3/MT tumors | [6] |
Table 2: In Vivo Efficacy of this compound
| Cell Line | This compound Concentration | % Reduction in Migration | % Reduction in Invasion | Reference |
| K1 (Papillary Thyroid Carcinoma) | Not specified | 56.52% | 67.3% | [7] |
Table 3: Effect of this compound on Cancer Cell Migration and Invasion
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Caption: MT1-MMP signaling and inhibition by this compound.
Experimental Protocols
This section outlines a detailed methodology for a key experiment to assess the effect of this compound on MT1-MMP homodimerization.
Co-Immunoprecipitation (Co-IP) to Assess MT1-MMP Homodimerization
This protocol is designed to determine the extent of MT1-MMP homodimerization in cells treated with this compound.
Materials:
-
Cell line expressing MT1-MMP (e.g., HT-1080, MDA-MB-231)
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Anti-MT1-MMP antibody (for immunoprecipitation)
-
Anti-MT1-MMP antibody (for Western blotting, from a different species or with a different epitope recognition if possible)
-
Isotype control antibody
-
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment:
-
Plate MT1-MMP expressing cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To equal amounts of protein from each treatment group, add the anti-MT1-MMP antibody or an isotype control antibody. Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by adding elution buffer and incubating at room temperature or by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-MT1-MMP antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity to determine the relative amount of co-immunoprecipitated MT1-MMP in each treatment group. A decrease in the co-immunoprecipitated MT1-MMP in the this compound-treated samples compared to the vehicle control indicates inhibition of homodimerization.
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
This compound represents a novel class of MT1-MMP inhibitors that function through an allosteric mechanism to disrupt the crucial process of homodimerization. By targeting the PEX domain, this compound effectively inhibits the collagenolytic and pro-invasive activities of MT1-MMP without directly affecting its catalytic site. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in the further investigation and potential therapeutic application of this compound and similar allosteric inhibitors of MT1-MMP. The continued exploration of such targeted strategies holds significant promise for the development of more specific and effective anti-cancer therapies.
References
- 1. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Catalytic Domain Mediates Homomultimerization of MT1-MMP and the Prodomain Interferes with MT1-MMP Oligomeric Complex Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β1 integrin-mediated signaling regulates MT1-MMP phosphorylation to promote tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Cytoplasmic Tail of MT1-MMP: A Hub of MT1-MMP Regulation and Function [mdpi.com]
A Technical Guide to 3,4-Dichloro-N-(1-methylbutyl)benzamide: Structure, Properties, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,4-Dichloro-N-(1-methylbutyl)benzamide, a substituted benzamide of interest in chemical and pharmaceutical research. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information on its chemical identity, predicted physicochemical properties, and potential biological activities by drawing parallels with structurally related dichlorobenzamide analogs. Detailed synthetic protocols, based on established amide formation reactions, are presented to facilitate its preparation in a laboratory setting. This guide serves as a foundational resource for researchers investigating the therapeutic and chemical potential of this and similar molecules.
Chemical Identity and Structure
3,4-Dichloro-N-(1-methylbutyl)benzamide belongs to the class of N-substituted benzamides, characterized by a dichlorinated benzene ring attached to a carbonyl group, which is further bonded to a secondary amine.
Chemical Structure:
Caption: Chemical structure of 3,4-Dichloro-N-(1-methylbutyl)benzamide.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3,4-dichloro-N-(pentan-2-yl)benzamide |
| Molecular Formula | C12H15Cl2NO |
| Molecular Weight | 260.16 g/mol |
| CAS Number | Information not readily available. A related compound, BENZAMIDE, 3,4-DICHLORO-N-(1-METHYLBUTYL)-N-(1-METHYLPROPYL)-, has the CAS number 27891-22-1.[1] |
Physicochemical Properties (Predicted)
Quantitative experimental data for 3,4-Dichloro-N-(1-methylbutyl)benzamide are not widely published. The following table summarizes predicted physicochemical properties based on computational models and data from structurally similar compounds. These values are essential for anticipating its behavior in various experimental settings, including solubility and membrane permeability.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound(s) for Comparison |
| LogP | ~3.8 - 4.5 | 3,4-dichloro-N-ethyl-N-methylbenzamide (LogP: 3.8)[2], N,N-dibutyl-4-chlorobenzamide (LogP: 4.5) |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | 3,4-dichloro-N,N-diethyl-2-methoxybenzamide (TPSA: 29.5 Ų) |
| Hydrogen Bond Donors | 1 | General amide structure |
| Hydrogen Bond Acceptors | 1 | General amide structure |
| Rotatable Bonds | 4 | Calculated from structure |
Synthesis and Experimental Protocols
The synthesis of 3,4-Dichloro-N-(1-methylbutyl)benzamide can be achieved through standard amide bond formation reactions. A common and effective method is the acylation of 1-methylbutylamine (pentan-2-amine) with 3,4-dichlorobenzoyl chloride.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3,4-Dichloro-N-(1-methylbutyl)benzamide.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[3][4][5]
Materials:
-
3,4-Dichlorobenzoyl chloride
-
1-Methylbutylamine (pentan-2-amine)
-
Triethylamine or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylbutylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred amine solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3,4-Dichloro-N-(1-methylbutyl)benzamide.
Potential Biological Activity and Signaling Pathways
Direct biological studies on 3,4-Dichloro-N-(1-methylbutyl)benzamide are not extensively reported. However, the benzamide and dichlorophenyl moieties are present in numerous biologically active compounds. Structurally related molecules have shown a range of activities, suggesting potential areas of investigation for the title compound.
For instance, some dichlorobenzamide derivatives have been investigated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[6][7] The general mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of MAO-B by a dichlorobenzamide derivative.
Other benzamide derivatives have been explored for their activity as herbicides and for crop protection, indicating a broad range of potential biological targets.[4][8]
Conclusion
3,4-Dichloro-N-(1-methylbutyl)benzamide is a readily synthesizable compound with physicochemical properties that suggest good potential for biological activity. While direct experimental data is lacking, the well-documented activities of related benzamide and dichlorophenyl compounds provide a strong rationale for its investigation in various fields, including neuropharmacology and agrochemistry. The synthetic protocols and predicted data herein offer a solid foundation for researchers to begin exploring the potential of this molecule. Further studies are warranted to elucidate its precise biological and chemical characteristics.
References
- 1. CAS No.27891-22-1 | BENZAMIDE, 3,4-DICHLORO-N-(1-METHYLBUTYL)-N-(1-METHYLPROPYL)- | chem960.com [m.chem960.com]
- 2. 3,4-dichloro-N-ethyl-N-methylbenzamide | C10H11Cl2NO | CID 60430447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. scielo.br [scielo.br]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor with high BBB permeability profile and neuroprotective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of NSC 405020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 405020 has been identified as a selective, non-catalytic inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), a key enzyme implicated in tumor invasion and metastasis. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on cellular processes, and relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Mechanism of Action
This compound exerts its inhibitory effect on MT1-MMP through a unique, non-catalytic mechanism. Unlike traditional MMP inhibitors that target the enzyme's active site, this compound specifically binds to the hemopexin (PEX) domain of MT1-MMP. This interaction allosterically disrupts the homodimerization of MT1-MMP on the cell surface, a critical step for its pro-tumorigenic activities.[1][2] By preventing dimerization, this compound effectively inhibits the downstream functions of MT1-MMP, including the activation of pro-MMP-2 and the degradation of extracellular matrix (ECM) components like collagen.[3] A key characteristic of this compound is its high specificity; it does not significantly inhibit the catalytic activity of MT1-MMP or other MMPs, such as MMP-2, at concentrations where it effectively blocks cell migration and invasion.[4]
Signaling Pathway of MT1-MMP Inhibition by this compound
Caption: this compound inhibits MT1-MMP-mediated cell invasion.
Quantitative In Vitro Activity
This compound has demonstrated significant efficacy in inhibiting key processes of cancer progression, particularly cell migration and invasion, in a dose-dependent manner. The following tables summarize the available quantitative data on the in vitro effects of this compound.
Table 1: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Assay Type | Concentration (µM) | Inhibition (%) | Reference(s) |
| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 12.5 | 39.13 | |
| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 50 | 56.52 | |
| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 12.5 | 67.3 | |
| 184B5-MT (Mammary Epithelial) | Transwell Migration | 100 | ~75 |
Table 2: Cytotoxicity and Catalytic Inhibition of this compound
| Assay Type | Cell Line/Target | IC50 (µM) | Notes | Reference(s) |
| MTT Assay (Cell Viability) | K1 | >100 | Minimal impact on cell viability at up to 100 µM. | |
| Catalytic Activity Inhibition | MT1-MMP | >100 | No significant inhibition of catalytic function. | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow: MTT Assay
Caption: Step-by-step workflow of the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a 10% SDS in 0.01 M HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration and Invasion Assays
These assays are used to quantify the effect of this compound on the migratory and invasive potential of cancer cells.
Experimental Workflow: Transwell Assay
Caption: General workflow for transwell migration and invasion assays.
Protocol:
-
Insert Preparation: For invasion assays, thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of 8 µm pore size Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow for solidification. For migration assays, use uncoated inserts.
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve for 12-24 hours. Harvest cells and resuspend in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Assay Setup: Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of a 24-well plate. Place the prepared inserts into the wells. Seed 1-5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Cell Removal: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with 0.1% crystal violet for 20 minutes.
-
Quantification: Gently wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.
-
Data Analysis: Express the number of migrated/invaded cells as a percentage of the vehicle-treated control.
Gelatin Zymography for MMP-2 Activation
This technique is used to assess the effect of this compound on the activation of pro-MMP-2 by MT1-MMP.
Protocol:
-
Sample Preparation: Culture cells in the presence of this compound or vehicle control in serum-free medium for 24-48 hours. Collect the conditioned medium and centrifuge to remove cell debris.
-
Gel Electrophoresis: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin. Load equal amounts of protein from the conditioned media mixed with non-reducing sample buffer. Run the gel at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.
-
Enzyme Activity: Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour and then destain with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
Analysis: Gelatinolytic activity will appear as clear bands, corresponding to the molecular weights of pro-MMP-2 and active MMP-2. The intensity of the bands can be quantified using densitometry.
Collagen Degradation Assay
This assay evaluates the ability of cells to degrade a collagen matrix, a process inhibited by this compound.
Protocol:
-
Plate Coating: Coat the wells of a 24-well plate with a thin layer of FITC-labeled type I collagen and allow it to gel at 37°C.
-
Cell Seeding: Seed cells onto the collagen-coated wells in the presence of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Sample Collection: Collect the conditioned medium from each well.
-
Fluorescence Measurement: Measure the fluorescence of the collected medium using a fluorometer. The amount of fluorescence is proportional to the amount of degraded FITC-collagen released into the medium.
-
Data Analysis: Quantify the inhibition of collagen degradation as a percentage of the vehicle-treated control.
Co-Immunoprecipitation for MT1-MMP Dimerization
This method can be adapted to demonstrate the inhibitory effect of this compound on MT1-MMP homodimerization.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing MT1-MMP with this compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for MT1-MMP overnight at 4°C. Add protein A/G-agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against MT1-MMP, followed by a horseradish peroxidase-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence detection system.
-
Analysis: A decrease in the intensity of the MT1-MMP dimer band in the this compound-treated samples compared to the control indicates inhibition of homodimerization.
Conclusion
This compound is a promising anti-cancer agent that selectively targets the pro-tumorigenic functions of MT1-MMP through a novel, non-catalytic mechanism. Its ability to inhibit cell migration and invasion at non-toxic concentrations highlights its potential for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other similar compounds.
References
- 1. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
NSC 405020: A Targeted Approach to Inhibit Cancer Cell Invasion by Modulating MT1-MMP Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A critical step in this cascade is the invasion of cancer cells through the extracellular matrix (ECM), a process heavily reliant on the activity of matrix metalloproteinases (MMPs). Membrane Type 1-Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, is a key enzyme in this process, making it a prime target for anti-cancer therapies. NSC 405020 has emerged as a novel small molecule inhibitor that uniquely targets MT1-MMP. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its role in inhibiting cancer cell invasion, detailed experimental protocols, and a summary of key quantitative data.
Introduction to this compound and its Target: MT1-MMP
MT1-MMP is a transmembrane zinc-dependent endopeptidase that plays a pivotal role in ECM remodeling, tumor invasion, and angiogenesis.[1][2] Its expression is frequently upregulated in various aggressive cancers.[3][4] Unlike many traditional MMP inhibitors that target the catalytic site and often suffer from a lack of specificity, this compound employs a distinct mechanism. It is a non-catalytic inhibitor that allosterically targets the hemopexin (PEX) domain of MT1-MMP.[5][6] This domain is crucial for the proper function of MT1-MMP, including its homodimerization, which is essential for its full collagenolytic activity.[5]
Mechanism of Action: Allosteric Inhibition of MT1-MMP
This compound directly interacts with the PEX domain of MT1-MMP, a non-catalytic region of the enzyme.[5][7] This interaction is dependent on specific amino acid residues within a druggable pocket of the PEX domain, including Met-328, Arg-330, Asp-376, Met-422, and Ser-470.[6] By binding to this site, this compound is thought to induce a conformational change that interferes with the homodimerization of MT1-MMP. This disruption of dimerization impairs the enzyme's ability to efficiently degrade collagen, a primary component of the ECM, thereby inhibiting cancer cell invasion.[8] A key advantage of this mechanism is its high selectivity for MT1-MMP, as it does not affect the catalytic activity of MT1-MMP itself or other MMPs like MMP-2.[6]
Signaling Pathway of MT1-MMP Inhibition by this compound
Caption: Mechanism of this compound action on MT1-MMP.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on cancer cell invasion and tumor growth have been quantified in several studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| 184B5-MT | Cell Migration (on Collagen I) | 100 µM | ~75% reduction in migration efficiency | [5] |
| K1 (Papillary Thyroid Carcinoma) | Transwell Migration | Not Specified | 56.52% reduction in migration | [3] |
| K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | Not Specified | 67.3% reduction in invasion | [3] |
| WM852 | Notch3 Expression | 50 µM | 42% reduction in full length and active cleaved Notch3 (NICD3) | [7] |
| Plasma from Vestibular Schwannoma Patients | MMP-14 Levels | 100 µM and 1000 µM | >85% inhibition of MMP-14 levels | [7] |
Table 2: In Vivo Efficacy of this compound
| Cell Line | Mouse Model | This compound Dosage | Administration Route | Observed Effect | Reference |
| MCF7-β3/MT | Xenograft | 0.5 mg/kg | Intratumoral | Significant repression of tumor growth; induced a fibrotic tumor phenotype and increased collagen I levels | [5][8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Migration Assay (Transwell)
This protocol is based on the methodology used to assess the effect of this compound on the migration of K1 papillary thyroid carcinoma cells.[3][9]
Objective: To quantify the effect of this compound on cancer cell migration.
Materials:
-
24-well Transwell plates (8 µm pore size)
-
Collagen I solution (300 µg/mL)
-
Cell culture medium (e.g., MEGM)
-
This compound stock solution
-
K1 cancer cells
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Coat the upper surface of the Transwell insert membrane with 0.1 mL of Collagen I solution and air dry for 16 hours.[5]
-
Seed K1 cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and express as a percentage of the control.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a transwell migration assay.
Matrigel Invasion Assay
This protocol is adapted from the methods used to study the effect of this compound on the invasive properties of K1 cells.[3][9]
Objective: To assess the ability of cancer cells to invade through a basement membrane matrix in the presence of this compound.
Materials:
-
24-well Transwell plates with Matrigel-coated inserts (8 µm pore size)
-
Cell culture medium
-
This compound stock solution
-
K1 cancer cells
-
Crystal violet staining solution
-
Cotton swabs
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Seed K1 cells in the upper chamber of the inserts in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Following incubation, remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells and quantify the results.
In Vivo Tumor Growth Assay (Xenograft Model)
This protocol is based on the in vivo studies performed with this compound.[8]
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunodeficient mice
-
MCF7-β3/MT cancer cells
-
Matrigel
-
This compound solution (400 µM in PBS)
-
Vehicle control (PBS)
-
Calipers for tumor measurement
Procedure:
-
Embed 4x10^5 MCF7-β3/MT cells in Matrigel.
-
Xenograft the cell/Matrigel mixture into the flank of immunodeficient mice (n=5 per group).
-
Allow tumors to grow to a size of 40-80 mm³.
-
On day 29, begin intratumoral injections of 0.5 mg/kg this compound or vehicle control.
-
Continue injections 3 times per week for 2 weeks.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., histology, protein expression).
Conclusion and Future Directions
This compound represents a promising class of anti-cancer agents that selectively target MT1-MMP through an allosteric mechanism. By inhibiting the PEX domain-mediated homodimerization, this compound effectively reduces cancer cell invasion without affecting the enzyme's catalytic activity, thus potentially minimizing off-target effects. The in vitro and in vivo data strongly support its role as an inhibitor of tumor growth and invasion.
Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its systemic delivery and efficacy. Further studies are also warranted to explore its potential in combination with other chemotherapeutic agents and to investigate its efficacy in a broader range of cancer types. The unique mechanism of action of this compound makes it a valuable tool for dissecting the complex roles of MT1-MMP in cancer progression and a promising candidate for the development of novel anti-metastatic therapies.
References
- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Selective inhibition of matrix metalloproteinase-14 blocks tumor growth, invasion, and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
NSC 405020: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of NSC 405020, a specific inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). These guidelines are intended to support research and development activities in oncology, cell biology, and related fields.
Product Information
-
Name: this compound
-
Synonyms: 3,4-Dichloro-N-(1-methylbutyl)benzamide
-
Mechanism of Action: this compound is a non-catalytic, allosteric inhibitor of MMP-14. It specifically targets the hemopexin (PEX) domain of MMP-14, thereby interfering with its homodimerization and pro-tumorigenic functions without affecting the enzyme's catalytic activity or the activation of pro-MMP-2.[1][2][3][4]
Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the reported solubility in commonly used laboratory solvents. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can affect solubility.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 260[5] | ~999[5] | Soluble up to 125 mg/mL.[2] Hygroscopic DMSO can significantly impact solubility. Use of fresh DMSO is recommended.[2] |
| Ethanol | ≥ 96.4[6] | ~370 | Soluble up to 52 mg/mL.[2] |
| Water | Insoluble | - |
Molecular Weight of this compound: 260.16 g/mol [4]
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effects on MMP-14 through a unique allosteric mechanism. By binding to the PEX domain, it prevents the homodimerization of MMP-14, which is crucial for its function in cell migration and invasion. This is distinct from traditional MMP inhibitors that target the catalytic zinc-binding site.
References
Application Notes and Protocols for NSC 405020 in Cell Migration Assays
These application notes provide detailed protocols for utilizing NSC 405020, a potent inhibitor of Matrix Metalloproteinase-14 (MMP-14), in cell migration research. The provided methodologies are intended for researchers, scientists, and professionals in drug development investigating cancer cell motility and potential therapeutic interventions.
Introduction
Cell migration is a fundamental biological process implicated in various physiological and pathological conditions, including embryonic development, tissue repair, and cancer metastasis. The ability of cancer cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade, the primary cause of cancer-related mortality. Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key regulators of the extracellular matrix (ECM) and play a crucial role in facilitating cell movement.
This compound has been identified as a selective inhibitor of MMP-14 (also known as Membrane-Type 1 MMP or MT1-MMP). MMP-14 is a membrane-anchored protease that is frequently overexpressed in various cancers and is directly involved in the degradation of ECM components, thereby promoting cell migration and invasion. By inhibiting MMP-14, this compound presents a valuable tool for studying the mechanisms of cancer cell migration and as a potential anti-metastatic agent.
Mechanism of Action: Inhibition of MMP-14 Mediated Cell Migration
This compound exerts its inhibitory effect on cell migration by targeting MMP-14. MMP-14, upon activation, initiates a signaling cascade that promotes cell motility. It can directly cleave ECM proteins or activate other MMPs, such as pro-MMP-2. Furthermore, MMP-14 interacts with cell surface receptors like CD44, leading to the activation of the Epidermal Growth Factor Receptor (EGFR).[1][2] This, in turn, triggers downstream signaling pathways, including the MAPK (ERK1/2) and PI3K/Akt pathways, which are pivotal in regulating the cytoskeletal rearrangements and adhesive dynamics required for cell migration.[1][2] this compound, by inhibiting MMP-14, disrupts this signaling axis, leading to a reduction in cancer cell migration.
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation: Quantitative Analysis of this compound on Cell Migration
The inhibitory effect of this compound on cancer cell migration has been quantified using a transwell migration assay. The following table summarizes the data from a study on K1 papillary thyroid carcinoma cells.
| Cell Line | Treatment Concentration | Incubation Time | Assay Type | Result | Reference |
| K1 | 10 µM | 24 hours | Transwell Migration | 56.52% reduction in cell migration | [3] |
| K1 | 25 µM | 24 hours | Transwell Migration | Statistically significant reduction (p < 0.05) | [4] |
| K1 | 50 µM | 24 hours | Transwell Migration | Statistically significant reduction (*p < 0.01) | [4] |
Experimental Protocols
Two standard and widely accepted methods for assessing cell migration in vitro are the Transwell (or Boyden Chamber) Assay and the Wound Healing (or Scratch) Assay.
Transwell Cell Migration Assay
This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.
Figure 2: Workflow of the Transwell Cell Migration Assay.
Materials:
-
24-well plates with Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
-
Plate reader (for quantification)
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
In the cell suspension, add this compound to achieve the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (typically 4-24 hours).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes at room temperature.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification:
-
Microscopic Counting: Count the number of migrated cells in several random fields of view under a microscope and calculate the average.
-
Stain Elution: Elute the Crystal Violet stain by incubating the insert in a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted solution using a plate reader at a wavelength of ~570 nm.
-
Wound Healing (Scratch) Assay
This assay assesses collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate of wound closure.
Figure 3: Workflow of the Wound Healing (Scratch) Assay.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
FBS
-
PBS
-
Trypsin-EDTA
-
This compound stock solution
-
Sterile 200 µL or 1000 µL pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Monolayer Formation: Incubate the plate at 37°C in a 5% CO2 incubator until the cells are fully confluent.
-
Scratch Creation:
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. A gentle and consistent pressure should be applied.
-
To ensure consistency, a cross-shaped scratch can be made.
-
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment:
-
Add fresh low-serum medium (e.g., 1-2% FBS to minimize cell proliferation) containing the desired concentrations of this compound. Include a vehicle control.
-
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at defined locations. This will serve as the 0-hour time point.
-
Return the plate to the incubator and capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure using the following formula:
-
% Wound Closure = [ (Area at 0h - Area at xh) / Area at 0h ] * 100
-
-
Compare the rate of wound closure between the treated and control groups.
-
Troubleshooting and Considerations
-
Cell Proliferation: In the wound healing assay, cell proliferation can contribute to wound closure. To specifically assess cell migration, it is recommended to use a low-serum medium or add a proliferation inhibitor like Mitomycin C.
-
Scratch Consistency: In the wound healing assay, ensure that the scratch is of a consistent width across all wells. Using a guide or a specialized tool can improve reproducibility.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
-
Cell Health: Monitor cell viability throughout the experiment, as high concentrations of a compound may induce cytotoxicity, which could be misinterpreted as an inhibition of migration. A viability assay (e.g., MTT or Trypan Blue exclusion) can be performed in parallel.
By following these detailed protocols, researchers can effectively utilize this compound to investigate its impact on cell migration and further elucidate the role of MMP-14 in this critical cellular process.
References
- 1. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of matrix metalloproteinase 14 (MMP-14)-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for NSC 405020 in 3D Collagen Matrix Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 405020 is a selective, non-catalytic inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane Type 1-MMP (MT1-MMP).[1][2] MMP-14 is a critical enzyme in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[1][3] By targeting the hemopexin (PEX) domain of MMP-14, this compound disrupts the proper function of the enzyme in degrading Type I collagen, thereby inhibiting the invasive capabilities of cancer cells.[2] These application notes provide detailed protocols for utilizing this compound in three-dimensional (3D) collagen matrix invasion assays to evaluate its anti-invasive properties.
Mechanism of Action of this compound
This compound, with the chemical structure 3,4-Dichloro-N-(pentan-2-yl) benzamide, functions by selectively interacting with a binding pocket within the PEX domain of MMP-14.[1] This interaction is crucial as the PEX domain is involved in the homodimerization of MMP-14 and its interaction with other cell surface molecules like CD44, which are essential for initiating cell migration.[3] Unlike catalytic inhibitors that target the active site of multiple MMPs, this compound's mechanism offers higher selectivity for MMP-14, reducing the likelihood of off-target effects.[2] The inhibition of MMP-14 leads to a decrease in the breakdown of the collagen matrix, thus impeding the invasion of cancer cells through the tissue barrier.[2]
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound on cancer cell migration and invasion have been quantified in various studies. The following tables summarize the key findings.
Table 1: Effect of this compound on Papillary Thyroid Carcinoma (K1) Cell Migration [1]
| This compound Concentration | Mean Reduction in Cell Migration (%) | p-value |
| 12.5 µM | 39.13% | p = 0.033 |
| 50 µM | 56.52% | p = 0.006 |
Table 2: Effect of this compound on Papillary Thyroid Carcinoma (K1) Cell Invasion (Matrigel Assay) [1]
| This compound Concentration | Mean Reduction in Cell Invasion (%) |
| 50 µM | 67.3% |
Note: The inhibitory effect of this compound on cell migration and invasion was not due to cytotoxicity at concentrations up to 100 µM.[1]
Experimental Protocols
This section provides a detailed protocol for a 3D collagen matrix invasion assay to assess the efficacy of this compound. This protocol is a synthesized model based on established methodologies.[4][5][6]
Protocol: 3D Spheroid-Based Collagen Invasion Assay
This assay allows for the visualization and quantification of cancer cell invasion from a spheroid into a surrounding 3D collagen matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080)
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
Rat tail collagen, Type I
-
10x PBS (Phosphate Buffered Saline)
-
1N NaOH
-
Sterile, ice-cold microcentrifuge tubes and pipette tips
-
96-well round-bottom, ultra-low attachment spheroid formation plates
-
24-well or 48-well plates
-
Fluorescent dyes for cell labeling (e.g., Calcein-AM for live cells, DAPI for nuclei)
-
Microscope with live-cell imaging capabilities and environmental chamber (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture and Spheroid Formation:
-
Culture cancer cells in their recommended complete medium.
-
Trypsinize and resuspend cells to a desired concentration (e.g., 2,000-5,000 cells/well) in the spheroid formation plate.
-
Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells.
-
Incubate for 48-72 hours to allow for the formation of compact spheroids.
-
-
Preparation of the 3D Collagen Matrix:
-
On ice, mix the following in a pre-chilled microcentrifuge tube to prepare the collagen gel solution (example for a final concentration of 2.5 mg/mL):
-
Rat tail collagen, Type I
-
10x PBS
-
Sterile water
-
-
Neutralize the solution by adding 1N NaOH dropwise while gently mixing. The color of the phenol red indicator in the PBS should turn from yellow to a light pink/orange, indicating a neutral pH. Keep the solution on ice to prevent premature polymerization.
-
Divide the neutralized collagen solution into separate tubes for the different experimental conditions (e.g., vehicle control, various concentrations of this compound).
-
Add the appropriate concentration of this compound or vehicle to each tube and mix gently.
-
-
Embedding Spheroids in the Collagen Matrix:
-
Carefully transfer the formed spheroids from the spheroid plate to the wells of a new plate (e.g., 24-well or 48-well).
-
Gently add the prepared collagen-NSC 405020/vehicle mixture to each well containing a spheroid, ensuring the spheroid is fully embedded within the collagen.
-
Place the plate in a 37°C incubator for 30-60 minutes to allow the collagen to polymerize.
-
-
Invasion Assay and Imaging:
-
After polymerization, add complete cell culture medium (containing the respective concentrations of this compound or vehicle) on top of the collagen gel.
-
Place the plate in a live-cell imaging microscope equipped with an environmental chamber.
-
Acquire images (e.g., phase-contrast and/or fluorescence if cells are labeled) at regular intervals (e.g., every 2-4 hours) for 24-72 hours to monitor cell invasion from the spheroid into the collagen matrix.
-
-
Data Analysis and Quantification:
-
The extent of cell invasion can be quantified by measuring the area of invasion or the distance of the invading cell front from the edge of the initial spheroid.
-
Use image analysis software to measure these parameters for each condition at different time points.
-
Calculate the percentage of inhibition of invasion for the this compound-treated groups relative to the vehicle control.
-
Conclusion
The 3D collagen matrix invasion assay is a powerful tool for evaluating the anti-invasive potential of compounds like this compound. By specifically inhibiting MMP-14, this compound presents a promising therapeutic strategy for targeting cancer metastasis. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their preclinical studies.
References
- 1. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Matrix Metalloproteinase 14 (MMP-14)-mediated Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamics of 3D carcinoma cell invasion into aligned collagen - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of NSC 405020 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of NSC 405020, a selective, non-catalytic inhibitor of membrane type-1 matrix metalloproteinase (MT1-MMP).[1] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of results in studies investigating the role of MT1-MMP in various physiological and pathological processes. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to maintain the compound's stability.
Introduction to this compound
This compound, with the chemical name 3,4-Dichloro-N-(1-methylbutyl)benzamide, is a small molecule inhibitor that allosterically targets the hemopexin (PEX) domain of MT1-MMP. This interaction disrupts MT1-MMP homodimerization, a process crucial for its pro-tumorigenic activities, without affecting its catalytic activity or the activation of MMP-2. Its unique mechanism of action makes it a valuable tool for cancer research and other studies involving tissue remodeling.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Reference |
| Molecular Weight | 260.16 g/mol | [2] |
| Formula | C₁₂H₁₅Cl₂NO | [2] |
| Appearance | White to off-white solid | [2][3] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 7497-07-6 |
Solubility
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is insoluble in water.[1] Table 2 provides solubility data from various suppliers. For optimal results, it is recommended to use fresh, high-purity DMSO, as moisture can reduce the solubility of the compound.[1]
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 2.5 mg/mL (9.61 mM) | [2] |
| DMSO | 26.02 mg/mL (100 mM) | |
| DMSO | 100 mg/mL | |
| DMSO | 125 mg/mL (480.47 mM) | [1] |
| Ethanol | 26.02 mg/mL (100 mM) | |
| Ethanol | 52 mg/mL | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.
Step-by-Step Protocol for a 10 mM DMSO Stock Solution
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 260.16 g/mol x 1000 mg/g = 2.6016 mg
-
-
-
Weigh the compound:
-
Using a calibrated analytical balance, carefully weigh out approximately 2.6 mg of this compound powder and record the exact weight.
-
-
Transfer the powder:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
-
Add the solvent:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 260.16 ( g/mol )] / 10 (mmol/L)
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Dissolve the compound:
-
Vortex the tube until the powder is completely dissolved. The solution should be clear.[2]
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2] When stored in DMSO or ethanol, solutions may be kept at -20°C for up to 3 months.[4]
-
In Vitro and In Vivo Formulations
For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
For in vivo studies, a specific formulation may be required. One example of a formulation for oral administration involves creating a homogeneous suspension in CMC-NA.[1] Another example for a 1 mL working solution involves adding 50 µL of a 125 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween80, mixing again, and finally adding 500 µL of ddH₂O.[1]
Signaling Pathway Context
This compound's mechanism of action involves the disruption of MT1-MMP signaling. The diagram below provides a simplified representation of this interaction.
Caption: this compound inhibits MT1-MMP dimerization, thereby blocking its pro-tumorigenic functions.
References
NSC 405020: A Potent Inhibitor of Tumor Angiogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 405020 is a small molecule compound that has emerged as a valuable tool for studying the intricate processes of tumor angiogenesis. It functions as a specific, allosteric inhibitor of Matrix Metalloproteinase-14 (MMP-14), also known as Membrane-Type 1 Matrix Metalloproteinase (MT1-MMP). By targeting the hemopexin (PEX) domain of MMP-14, this compound effectively curtails the enzyme's collagenolytic activity, a critical step in the formation of new blood vessels that feed tumors, without impacting its catalytic activity towards other substrates like proMMP-2.[1][2] This unique mechanism of action makes this compound a highly selective agent for dissecting the role of MMP-14 in cancer progression and for exploring novel anti-angiogenic therapeutic strategies.
MMP-14 is a key player in tumor angiogenesis, a multi-step process involving the degradation of the extracellular matrix (ECM), migration and proliferation of endothelial cells, and the formation of new vascular networks.[3][4] Elevated expression of MMP-14 is frequently observed in aggressive tumors and is associated with poor prognosis. The enzyme's ability to degrade type I collagen, a major component of the ECM, facilitates the invasion of endothelial cells into the surrounding tissue, a crucial initiating event in angiogenesis.[5] Furthermore, MMP-14 is involved in complex signaling pathways that regulate angiogenesis, including the processing of vascular endothelial growth factor (VEGF) receptor 1 (VEGFR1) and the activation of other MMPs.[2][6]
These application notes provide a comprehensive overview of the use of this compound in studying tumor angiogenesis, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models of angiogenesis and tumor growth.
| In Vitro Assays | Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Cell Migration | K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 50 µM | ~50% reduction in migration | [5] |
| Cell Invasion | K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | 50 µM | ~60% reduction in invasion | [5] |
| MMP-14 Inhibition | Vestibular Schwannoma Plasma | MMP-14 Activity Assay | 100 µM | >85% inhibition of MMP-14 levels | [1] |
| Notch3 Expression | WM852 (Melanoma) | Western Blot | 50 µM | 42% reduction in cleaved Notch3 | [1] |
| In Vivo Assays | Tumor Model | Administration Route | Dosage | Observed Effect | Reference |
| Tumor Growth | MCF7-β3/MT Xenograft | Intratumoral | 0.5 mg/kg | Significant repression of tumor growth | [2] |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Plate Coating: Thaw BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Ensure even distribution. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment Preparation: Prepare serial dilutions of this compound in EGM-2. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment and Seeding: Add 100 µL of the HUVEC suspension to each well of the BME-coated plate. Immediately add 100 µL of the respective this compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Quantification:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Calcein AM solution (e.g., 2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation using an inverted fluorescence microscope.
-
Capture images from multiple random fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of meshes using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the chemotactic migration of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM-2) supplemented with 0.5% FBS
-
Chemoattractant (e.g., VEGF, 50 ng/mL)
-
24-well plate with transwell inserts (8 µm pore size)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope with imaging software
Protocol:
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add 600 µL of EBM-2 containing the chemoattractant (VEGF).
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Add this compound or vehicle control to the cell suspension at the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Incubate for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-6 hours.
-
Cell Removal and Fixation:
-
Carefully remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in multiple random fields under a microscope.
-
In Vivo Tumor Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor and anti-angiogenic effects in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Tumor cells (e.g., MCF7-β3/MT)
-
Matrigel®
-
This compound
-
Vehicle solution (e.g., DMSO/saline)
-
Calipers for tumor measurement
-
Microtome and histology supplies
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel staining)
Protocol:
-
Tumor Cell Implantation:
-
Harvest tumor cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers with the formula: Volume = (length x width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.5 mg/kg) or vehicle via intratumoral injection at regular intervals (e.g., daily or every other day).[2]
-
-
Endpoint and Tissue Collection:
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specific size.
-
Euthanize the mice and excise the tumors.
-
-
Analysis:
-
Tumor Growth Inhibition: Compare the tumor volumes between the this compound-treated and control groups.
-
Immunohistochemistry for Microvessel Density (MVD):
-
Fix tumors in formalin and embed in paraffin.
-
Prepare tissue sections and perform immunohistochemical staining for an endothelial cell marker like CD31.
-
Capture images of stained sections and quantify MVD by counting the number of stained vessels per unit area in multiple "hot spots" (areas with the highest vascularization).
-
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound in inhibiting tumor angiogenesis.
Experimental Workflows
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Caption: Workflow for the in vitro endothelial cell migration assay.
Caption: Workflow for the in vivo tumor xenograft model.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Endothelial cell secreted metalloproteinase-2 enhances neural stem cell N-cadherin expression, clustering, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix metalloproteinase 14 modulates signal transduction and angiogenesis in the cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for NSC 405020 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of NSC 405020 in xenograft models for preclinical cancer research. The protocols are based on established methodologies to ensure reproducibility and accuracy in assessing the anti-tumor efficacy of this selective inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP).
Introduction to this compound
This compound is a small molecule compound that functions as a non-catalytic inhibitor of MT1-MMP (also known as MMP-14). It selectively targets the hemopexin (PEX) domain of MT1-MMP, which is crucial for its role in extracellular matrix degradation, cell migration, and invasion. By binding to the PEX domain, this compound allosterically inhibits the pro-tumorigenic activities of MT1-MMP, making it a compound of interest for cancer therapy research.
Mechanism of Action
This compound exerts its inhibitory effect not by targeting the catalytic site of MT1-MMP, but by binding to a druggable pocket within the PEX domain. This interaction disrupts the proper function of MT1-MMP, which is a key enzyme in the degradation of collagen and other extracellular matrix components, a critical step in tumor invasion and metastasis.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the quantitative data from a key xenograft study investigating the anti-tumor effects of this compound. It is important to note that publicly available in vivo efficacy data for this compound is currently limited.
| Cell Line | Tumor Type | Mouse Model | This compound Dose | Administration Route | Treatment Frequency | Vehicle Control | Outcome | Reference |
| MCF7-β3/MT | Breast Cancer | Immunodeficient Mice | 0.5 mg/kg | Intratumoral | 3 times/week | 2% DMSO in PBS | Significantly repressed tumor growth and induced a fibrotic tumor phenotype. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of this compound for intratumoral injection in a mouse xenograft model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. Due to its limited solubility in aqueous solutions, a stock concentration in 100% DMSO is recommended. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.
-
-
Working Solution Preparation:
-
For intratumoral injection, the final concentration of DMSO in the vehicle should be low to minimize toxicity. A final concentration of 2% DMSO in PBS has been shown to be effective.
-
To prepare the working solution, dilute the this compound stock solution with sterile PBS to achieve the desired final concentration for injection (e.g., for a 0.5 mg/kg dose in a 20g mouse, the injected volume is typically 100 µL).
-
Example Calculation for a 400 μM working solution:
-
To prepare 1 mL of a 400 μM working solution with 2% DMSO:
-
Take 40 µL of a 10 mM this compound stock solution in DMSO.
-
Add 960 µL of sterile PBS.
-
This results in a 400 µM this compound solution in 4% DMSO. To achieve 2% DMSO, adjust the initial stock concentration or the dilution factor accordingly, ensuring the final injection volume is appropriate for the animal. Correction based on the referenced study, the vehicle is 2% DMSO. Therefore, to prepare a 400 µM stock in PBS with 2% DMSO, 20 µL of a 20 mM stock in DMSO would be added to 980 µL of PBS.
-
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in PBS as the working solution (e.g., 2% DMSO in sterile PBS).
-
-
Sterility:
-
Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Filter the final working solution and vehicle control through a 0.22 µm syringe filter before injection.
-
Protocol 2: Intratumoral Administration of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for establishing a xenograft model and administering this compound directly into the tumor.
Materials:
-
Cancer cell line of interest (e.g., MCF7-β3/MT)
-
Matrigel (or other appropriate extracellular matrix)
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Prepared this compound working solution and vehicle control
-
Calipers for tumor measurement
-
Sterile syringes (e.g., 27-30 gauge) and needles
-
Anesthesia (e.g., isoflurane)
-
Animal care and monitoring equipment
Procedure:
-
Xenograft Tumor Establishment:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 4 x 10^5 cells in 100 µL) into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor growth.
-
-
Tumor Measurement:
-
Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (π/6) x (length x width^2).
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 40-80 mm³), randomize the mice into treatment and control groups.
-
-
Intratumoral Injection:
-
Anesthetize the mouse.
-
Carefully insert a small gauge needle directly into the center of the tumor.
-
Slowly inject the this compound working solution (e.g., 0.5 mg/kg) or the vehicle control into the tumor. The injection volume will depend on the concentration of the working solution and the weight of the mouse.
-
Administer the injections according to the predetermined schedule (e.g., three times per week).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth by caliper measurements throughout the study.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on MT1-MMP.
Caption: Workflow for this compound xenograft studies.
References
Troubleshooting & Optimization
NSC 405020 high IC50 value implications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 405020. The information is designed to address specific issues that may arise during experimentation, with a focus on understanding and troubleshooting high IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-catalytic inhibitor of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14.[1][2] It functions by specifically targeting the hemopexin (PEX) domain of MT1-MMP.[3] This interaction is allosteric and reversible, preventing the homodimerization of MT1-MMP, which is crucial for its pro-tumorigenic activities, such as cell migration and invasion.[1] Importantly, this compound does not inhibit the catalytic activity of MT1-MMP, meaning it can still activate pro-MMP-2.[3]
Q2: Why am I observing a high IC50 value for this compound in my cell viability assay?
A2: Observing a high IC50 value (often reported as >100 µM in some contexts) with this compound in a standard cell viability assay is not entirely unexpected and can be attributed to several factors:
-
Mechanism of Action: this compound's primary effect is on cell migration and invasion by inhibiting MT1-MMP homodimerization, not directly on cell proliferation or cytotoxicity.[1] Standard cell viability assays (e.g., MTT, resazurin) measure metabolic activity, which may not be significantly affected by the inhibition of MT1-MMP's non-catalytic functions in a 2D culture over a short time frame.
-
Cell Line Dependence: The expression level of MT1-MMP can vary significantly between different cancer cell lines.[4] Cell lines with low or no MT1-MMP expression will likely be insensitive to this compound.[1]
-
Assay Type: The chosen experimental endpoint is critical. Assays that measure cell migration, invasion (e.g., Transwell assay), or matrix degradation are more appropriate for assessing the efficacy of this compound than those that solely measure cell viability.
-
Experimental Conditions: Factors such as the duration of drug exposure, cell seeding density, and the specific assay protocol can all influence the apparent IC50 value.[4][5]
Q3: What are the appropriate positive and negative controls for experiments with this compound?
A3:
-
Positive Controls:
-
For migration/invasion assays: A known inhibitor of cell migration for the specific cell line being used. A broad-spectrum MMP inhibitor like Marimastat could also be considered, keeping in mind its different mechanism of action.
-
For MT1-MMP expression: A cell line known to have high levels of MT1-MMP expression.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
A cell line with known low or no expression of MT1-MMP to demonstrate specificity.[1]
-
Data Presentation
Due to the limited publicly available IC50 data from cell viability assays for this compound, the following table is a representative example of how such data should be structured. Researchers should determine these values empirically for their specific cell lines of interest.
| Cell Line | Cancer Type | MT1-MMP Expression | IC50 (µM) from Viability Assay (e.g., 72h) | Assay Type | Notes |
| Example 1: High MT1-MMP | Breast Cancer (e.g., MDA-MB-231) | High | >100 | MTT | High IC50 expected due to non-cytotoxic mechanism. |
| Example 2: Low MT1-MMP | Colon Cancer (e.g., HCT-116) | Low | Not sensitive | MTT | Demonstrates specificity for MT1-MMP expressing cells. |
| Example 3: Migration Assay | Glioblastoma (e.g., U-87 MG) | High | Effective at 100 µM (inhibition of migration) | Transwell Assay | More relevant assay for this compound's mechanism. |
Experimental Protocols
Detailed Methodology for Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 value of a compound like this compound.
1. Reagent Preparation:
-
MTT Solution: Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize and store at 4°C, protected from light.
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. Store in aliquots at -20°C or -80°C.
2. Assay Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[4]
Mandatory Visualizations
Signaling Pathway of MT1-MMP
Caption: MT1-MMP signaling and the inhibitory action of this compound.
Troubleshooting Workflow for High IC50 Values of this compound
Caption: A logical workflow for troubleshooting high IC50 values with this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. tribioscience.com [tribioscience.com]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting NSC 405020 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NSC 405020.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound precipitated out of my aqueous solution. How can I prevent this?
A1: this compound is known to be insoluble in water. Precipitation in aqueous buffers is a common issue. To prevent this, it is crucial to first dissolve this compound in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.
Recommended Solvents for Stock Solutions:
-
DMSO: Soluble up to 125 mg/mL (480.47 mM) or 100 mM. Use fresh, high-quality DMSO as moisture can reduce solubility.
-
Ethanol: Soluble up to 100 mM or 52 mg/mL.
Troubleshooting Steps:
-
Prepare a High-Concentration Stock Solution: Dissolve your this compound powder in 100% DMSO or ethanol. For example, to make a 10 mM stock solution, dissolve 2.6 mg of this compound (MW: 260.16 g/mol ) in 1 mL of DMSO.
-
Use an Intermediate Dilution Step: If you observe precipitation upon direct dilution of the stock into your aqueous buffer, consider a serial dilution or the use of a co-solvent.
-
Incorporate Surfactants or Co-solvents: For in vivo preparations, formulations often include Tween 80 and PEG300 to maintain solubility. While not always suitable for in vitro work, a very low concentration of a biocompatible surfactant might aid solubility in your final working solution.
-
Final Solvent Concentration: When diluting your stock solution into your final aqueous medium (e.g., cell culture media), ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.
-
pH of Aqueous Solution: While not explicitly detailed in the provided literature for this compound, the pH of your aqueous buffer can influence the solubility of small molecules. Ensure your buffer's pH is stable and appropriate for your experiment.
-
Temperature: Prepare solutions at room temperature. Once prepared, store stock solutions as recommended.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years. Some suppliers suggest room temperature storage is also acceptable.
-
Stock Solutions (in DMSO or Ethanol):
-
Store at -80°C for up to 1 year.
-
Store at -20°C for up to 1 month.
-
It is highly recommended to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell type and the specifics of your assay. Based on published data:
-
Cell Migration Assays: A concentration of 100 µM has been shown to inhibit the migration of cells with high levels of MT1-MMP by approximately 75%.
-
General In Vitro Use: Concentrations ranging from 10 µM to 100 µM are commonly used.
-
IC50 Value: It is important to note that this compound is a non-catalytic inhibitor, and its IC50 for MT1-MMP is greater than 100 µM. Its mechanism is not direct enzymatic inhibition but rather the disruption of protein-protein interactions.
We recommend performing a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Will this compound inhibit other MMPs?
A4: this compound is reported to be a selective inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP/MMP-14). It does not affect the catalytic activity of MT1-MMP or MMP-2. Its mechanism of action is to directly interact with the hemopexin (PEX) domain of MT1-MMP, which in turn affects its homodimerization.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 260.16 g/mol | |
| Solubility in DMSO | up to 125 mg/mL (480.47 mM) or ≥ 260 mg/mL (999.38 mM) | |
| Solubility in Ethanol | up to 100 mM or 52 mg/mL | |
| Solubility in Water | Insoluble | |
| Recommended Storage (Powder) | -20°C for up to 3 years | |
| Recommended Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | |
| In Vitro Working Concentration | 10 - 100 µM | |
| In Vivo Dosage (murine xenograft) | 0.5 mg/kg (intratumoral injection) |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
Objective: To prepare a stable, soluble stock solution of this compound and dilute it to a final working concentration for in vitro experiments.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out 2.6 mg of this compound powder. c. Add 1 mL of 100% DMSO to the powder. d. Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Storage of Stock Solution: a. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. b. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Prepare a 100 µM Working Solution: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. For a final volume of 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of your pre-warmed aqueous buffer or cell culture medium. c. Mix immediately and thoroughly by gentle pipetting or brief vortexing. d. The final concentration of DMSO in this working solution will be 1%. If your experiment is sensitive to DMSO, you can adjust the stock solution concentration or perform a serial dilution to achieve a lower final DMSO concentration.
Note: Always prepare the final working solution fresh for each experiment. Do not store diluted aqueous solutions of this compound.
Visualizations
NSC 405020 cytotoxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 405020. The information below addresses potential issues related to its cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to non-cancerous cell lines?
A1: Based on available research, this compound has demonstrated low cytotoxicity in non-cancerous cell lines at standard working concentrations. For instance, in a study using normal mammary epithelial 184B5-MT cells, this compound did not exhibit significant cell toxicity when tested at 100 μM for 24 hours[1]. These normal cells were specifically chosen for viability tests because they are considered more sensitive to toxic effects than cancer cells[1].
Q2: I am observing unexpected cytotoxicity in my non-cancerous cell line when using this compound. What could be the issue?
A2: If you are observing unexpected cell death, consider the following troubleshooting steps:
-
Compound Purity and Handling: Ensure the purity of your this compound stock. Impurities or degradation products could be responsible for cytotoxic effects. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Solvent Toxicity: The vehicle used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations. Ensure your final DMSO concentration in the cell culture medium is at a non-toxic level (generally below 0.5%). Always include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.
-
Cell Line Sensitivity: While studies have shown low cytotoxicity in some non-cancerous lines, sensitivity can vary between cell types. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
-
Off-Target Effects: Although this compound is designed as a specific inhibitor of the MT1-MMP hemopexin domain, off-target effects are a possibility with any small molecule inhibitor, which could potentially lead to cytotoxicity in certain contexts[1][2].
Q3: What is the mechanism of action of this compound, and how does it relate to cytotoxicity?
A3: this compound is a non-catalytic inhibitor of membrane type-1 matrix metalloproteinase (MT1-MMP). It functions by targeting the hemopexin (PEX) domain of MT1-MMP, which in turn inhibits enzyme homodimerization, a critical step for its pro-tumorigenic functions[1][3][4]. By not targeting the conserved active site of MMPs, this compound is designed to be more selective and avoid the off-target effects associated with broad-spectrum MMP inhibitors that chelate zinc at the catalytic site[5][6]. Its low cytotoxicity in non-cancerous cells is likely attributed to this specific mechanism of action, which is distinct from general cytotoxic agents that disrupt fundamental cellular processes.
Troubleshooting Guides
Guide 1: Assessing Unexpected Cytotoxicity
If you observe a decrease in cell viability in your experiments with this compound, follow this workflow to identify the potential cause:
Quantitative Data Summary
The following table summarizes the available data on the cytotoxicity of this compound in a non-cancerous cell line.
| Cell Line | Cell Type | Concentration (µM) | Incubation Time | Viability Assay | Observed Cytotoxicity | Reference |
| 184B5-MT | Normal Mammary Epithelial | 100 | 24 hours | ATP-Lite | None | [1] |
Note: In the same study, this compound also did not demonstrate cytotoxicity in the MCF7-β3/MT breast cancer cell line at a concentration of 400 μM after 6 hours of incubation[1]. Another study on the K1 papillary thyroid carcinoma cell line also reported minimal impact on cell viability at concentrations up to 100 µM after 24 hours, as assessed by an MTT assay[7][8].
Experimental Protocols
Protocol 1: Cell Viability Assessment using an ATP-Lite Assay
This protocol is adapted from a study that evaluated the cytotoxicity of this compound in 184B5-MT cells[1].
Objective: To quantify cell viability by measuring the ATP content, which is indicative of metabolically active cells.
Materials:
-
96-well flat-bottom, white-wall plates
-
184B5-MT cells in mammary epithelial cell growth medium (MEGM) with 10% FBS
-
This compound stock solution
-
Vehicle (e.g., 1% DMSO in MEGM)
-
ATP-Lite assay kit
Procedure:
-
Seed 5 x 104 184B5-MT cells per well in a 96-well plate and allow them to grow for 16 hours.
-
Replenish the wells with 0.1 mL of fresh MEGM.
-
Add this compound to the desired final concentrations. Include wells with vehicle only as a negative control.
-
Incubate the plate for an additional 24 hours.
-
Count the viable cells using a luminescent ATP-Lite assay according to the manufacturer's instructions.
-
Express the results as a percentage of the viability of the vehicle-treated control cells.
Protocol 2: Cell Viability Assessment using an MTT Assay
This protocol is based on a method used to assess the cytotoxicity of this compound in K1 cells[7].
Objective: To measure cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
K1 cells (or other cell line of interest)
-
This compound stock solution
-
Vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (4 mg/mL)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 12.5, 50, 75, 100 µM) for 24 hours.
-
Following the incubation period, add the MTT solution to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action of this compound
References
- 1. Novel MT1-MMP small molecule inhibitors based on insights into hemopexin domain function in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMPs as therapeutic targets – still a viable option? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to NSC 405020 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to NSC 405020 in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, non-catalytic inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14.[1][2] Unlike catalytic inhibitors that target the active site of multiple MMPs, this compound selectively binds to the hemopexin (PEX) domain of MT1-MMP.[1][2] This interaction allosterically inhibits the homodimerization of MT1-MMP, a crucial step for its pro-tumorigenic activities such as cell migration and invasion, without affecting its catalytic activity or the activation of MMP-2.[3]
Q2: What is the recommended concentration of this compound to use in cell culture experiments?
The reported IC50 value for this compound's inhibitory effect on MT1-MMP-dependent processes is greater than 100 µM.[1][2] However, effective concentrations in cell-based assays can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific model. A common starting range for in vitro studies is 50-100 µM.
Q3: Has resistance to this compound been reported in the literature?
Currently, there are no specific reports in the scientific literature detailing acquired resistance to this compound. However, as with most targeted cancer therapies, the development of resistance is a potential issue. This guide provides troubleshooting strategies based on the known mechanism of action of this compound and common cancer drug resistance pathways.
Troubleshooting Guide: Reduced Sensitivity or Acquired Resistance to this compound
This guide is designed to help you investigate and potentially overcome reduced efficacy of this compound in your cancer cell models.
Problem 1: Decreased or no observable effect of this compound on cell migration and invasion.
Possible Cause 1A: Suboptimal experimental conditions.
-
Question: Have you confirmed the expression and activity of MT1-MMP in your cancer cell line?
-
Troubleshooting:
-
Confirm MT1-MMP Expression: Perform a Western blot for MT1-MMP on your cell lysate. See the detailed protocol for Western Blotting of Membrane Proteins.
-
Assess MT1-MMP Activity: Use gelatin zymography to assess the activation of pro-MMP-2, an indicator of MT1-MMP activity. See the detailed protocol for Gelatin Zymography.
-
Positive Control: If possible, include a cell line with known high MT1-MMP expression and sensitivity to this compound as a positive control.
-
-
-
Question: Is the this compound compound viable and used at the correct concentration?
-
Troubleshooting:
-
Check Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.
-
Dose-Response Analysis: Perform a dose-response experiment (e.g., 10 µM to 200 µM) to determine the optimal inhibitory concentration for your specific cell line in a 3D cell migration assay. See the detailed protocol for the 3D Cell Migration Assay.
-
-
Possible Cause 1B: Upregulation of bypass signaling pathways.
-
Hypothesis: Cancer cells may develop resistance by activating downstream signaling pathways that promote migration and invasion independently of MT1-MMP dimerization. Key pathways to investigate are the ERK/MAPK and PI3K/Akt pathways.[4][5][6][7][8][9][10]
-
Question: Is there evidence of increased activation of the ERK/MAPK or PI3K/Akt pathways in your resistant cells compared to sensitive parental cells?
-
Troubleshooting:
-
Pathway Activation Analysis: Perform Western blots to compare the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) between your this compound-sensitive and -resistant cell lines. An increase in the phosphorylated form of these proteins in resistant cells suggests pathway activation.
-
Combination Therapy: Test the efficacy of combining this compound with a specific inhibitor of the upregulated pathway (e.g., an MEK inhibitor for the ERK pathway or a PI3K inhibitor for the PI3K/Akt pathway). A synergistic effect would support this resistance mechanism.
-
-
Possible Cause 1C: Upregulation of alternative collagen-degrading pathways.
-
Hypothesis: Cancer cells might compensate for the inhibition of MT1-MMP-mediated collagen degradation by upregulating other proteases or alternative mechanisms of extracellular matrix remodeling.[11][12][13][14][15]
-
Question: Do the resistant cells show increased expression or activity of other MMPs or alternative collagen receptors?
-
Troubleshooting:
-
Broad-Spectrum MMP Analysis: Use a broader zymography analysis or a multiplex MMP antibody array to compare the expression and activity of a range of MMPs between sensitive and resistant cells.
-
Investigate Collagen Receptors: Examine the expression of alternative collagen receptors, such as Discoidin Domain Receptors (DDR1/DDR2), which can mediate cell-collagen interactions and signaling.[13]
-
Functional Inhibition: Test the effect of broad-spectrum MMP inhibitors or inhibitors of other specific MMPs in your resistant cell line to see if this restores sensitivity to this compound or reduces the invasive phenotype.
-
-
Problem 2: Initial response to this compound followed by a gradual loss of efficacy over time.
Possible Cause 2A: Alterations in MT1-MMP expression or localization.
-
Hypothesis: Prolonged treatment with this compound might lead to adaptive changes in the target protein, MT1-MMP.
-
Question: Is there an overexpression of MT1-MMP or a change in its subcellular localization in the resistant cells?
-
Troubleshooting:
-
Quantitative Western Blotting: Compare the total MT1-MMP protein levels between sensitive and resistant cells. Significant overexpression in resistant cells may require higher concentrations of this compound for effective inhibition.
-
Immunofluorescence and Cell Fractionation: Use immunofluorescence microscopy or cell fractionation followed by Western blotting to examine the localization of MT1-MMP. Changes in its localization to or from the plasma membrane could affect its function and sensitivity to this compound.
-
Co-immunoprecipitation: To confirm that this compound is still able to inhibit dimerization in resistant cells, you can perform a co-immunoprecipitation experiment to assess the dimerization status of MT1-MMP in the presence and absence of the inhibitor. See the detailed protocol for Co-immunoprecipitation for Protein Dimerization.
-
-
Data Summary
Table 1: this compound Properties and Recommended Concentrations
| Property | Value | Reference |
| Target | Membrane Type-1 Matrix Metalloproteinase (MT1-MMP/MMP-14) | [1][2] |
| Mechanism of Action | Allosteric inhibitor of the hemopexin (PEX) domain, preventing homodimerization | [1][2][3] |
| In Vitro IC50 | > 100 µM | [1][2] |
| Recommended In Vitro Concentration | 50 - 100 µM (cell line dependent) | |
| In Vivo Efficacy | 0.5 mg/kg (intratumoral injection) showed significant tumor growth repression | [1] |
Signaling Pathways and Experimental Workflows
Caption: MT1-MMP signaling pathway and the inhibitory action of this compound.
Caption: Upregulation of bypass signaling pathways as a resistance mechanism.
Caption: A logical workflow for troubleshooting this compound resistance.
Detailed Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 Activity
This protocol is adapted from standard procedures to assess the activity of secreted MMP-2, which is activated by MT1-MMP.
Materials:
-
Serum-free cell culture medium
-
SDS-PAGE equipment
-
10% SDS-PAGE gels containing 1 mg/mL gelatin
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in dH2O)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in dH2O)
Procedure:
-
Culture cells to 70-80% confluency.
-
Wash cells twice with serum-free medium.
-
Incubate cells in serum-free medium for 24-48 hours to collect conditioned medium.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer. Do not boil the samples.
-
Load samples onto the gelatin-containing SDS-PAGE gel and run electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer at room temperature with gentle agitation.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
Protocol 2: 3D Cell Migration (Transwell) Assay
This assay measures the ability of cells to migrate through a porous membrane, often coated with an extracellular matrix component like collagen.
Materials:
-
Transwell inserts (8 µm pore size)
-
Collagen I
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coat the top of the transwell insert membrane with a thin layer of Collagen I and allow it to dry.
-
Rehydrate the coated membrane with serum-free medium.
-
In the lower chamber, add medium containing a chemoattractant.
-
In the upper chamber (the transwell insert), add cells suspended in serum-free medium. Include this compound at the desired concentrations.
-
Incubate for 12-48 hours, allowing cells to migrate through the membrane.
-
After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the migrated cells with Crystal Violet.
-
Wash the inserts and allow them to dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
Protocol 3: Western Blotting for Membrane Proteins (MT1-MMP)
This protocol is optimized for the detection of membrane-bound proteins like MT1-MMP.
Materials:
-
RIPA buffer or a membrane protein extraction kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against MT1-MMP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. For membrane proteins, consider using a specialized membrane protein extraction kit for better yield.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer (for most proteins). For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be necessary to prevent aggregation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against MT1-MMP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Protocol 4: Co-immunoprecipitation for MT1-MMP Dimerization
This protocol can be used to assess the dimerization status of MT1-MMP.
Materials:
-
Non-denaturing lysis buffer (e.g., 1% NP-40 based buffer)
-
Protease inhibitor cocktail
-
Primary antibody against MT1-MMP
-
Protein A/G magnetic beads or agarose resin
-
Wash buffers
-
Elution buffer
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against MT1-MMP to form immune complexes.
-
Add Protein A/G beads to the lysate to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluate by Western blotting, probing for MT1-MMP. The presence of a band corresponding to the dimer of MT1-MMP would indicate dimerization. A reduction in this band in this compound-treated cells would confirm the inhibitory effect of the compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 8. ERK is a Pivotal Player of Chemo-Immune-Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Raf/MEK/ERK pathway can govern drug resistance, apoptosis and sensitivity to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Uncovering mediators of collagen degradation in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Efficient Targeting of Tumor Collagen for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multifaced Role of Collagen in Cancer Development and Progression [mdpi.com]
- 14. Collagen Remodeling along Cancer Progression Providing a Novel Opportunity for Cancer Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer cells make unique form of collagen, protecting them from immune response | MD Anderson Cancer Center [mdanderson.org]
Validation & Comparative
A Comparative Guide: NSC 405020 Versus Catalytic MMP Inhibitors in Preclinical Research
In the landscape of cancer research and drug development, matrix metalloproteinases (MMPs) have long been a focal point due to their critical role in tumor progression, invasion, and metastasis. The therapeutic strategy of inhibiting MMPs has evolved from broad-spectrum catalytic inhibitors to more targeted approaches. This guide provides an objective comparison between NSC 405020, a novel non-catalytic inhibitor of MMP-14 (MT1-MMP), and traditional catalytic MMP inhibitors, supported by experimental data.
Differentiating Mechanisms of Action
The fundamental difference between this compound and traditional catalytic MMP inhibitors lies in their mechanism of action.
This compound: An Allosteric Approach
This compound is a first-in-class small molecule that functions as a non-catalytic, allosteric inhibitor of MMP-14. It specifically targets the hemopexin (PEX) domain, a non-catalytic region of the enzyme crucial for its proper function and protein-protein interactions. By binding to the PEX domain, this compound is thought to interfere with the homodimerization of MMP-14, a process essential for its full collagenolytic activity and its role in cell migration and invasion. This targeted approach does not directly affect the catalytic activity of MMP-14 or the activation of other MMPs like pro-MMP-2.
Catalytic MMP Inhibitors: Targeting the Active Site
In contrast, traditional MMP inhibitors, such as Batimastat and Marimastat, are broad-spectrum agents that target the catalytic domain of multiple MMPs. These inhibitors typically contain a zinc-chelating group that binds to the zinc ion within the active site of the enzymes, thereby blocking their proteolytic activity. While effective at inhibiting enzymatic function, their lack of specificity can lead to off-target effects due to the inhibition of multiple MMPs, some of which may have protective roles.
Performance Comparison: Quantitative Data
The distinct mechanisms of action of this compound and catalytic MMP inhibitors are reflected in their performance in preclinical studies. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity
| Inhibitor | Target | Mechanism of Action | IC50 |
| This compound | MMP-14 (MT1-MMP) | Allosteric (targets PEX domain) | > 100 µM (against catalytic activity) |
| Batimastat | Broad-spectrum MMPs | Catalytic (targets active site) | MMP-1: 3 nM, MMP-2: 4 nM, MMP-3: 20 nM, MMP-7: 6 nM, MMP-9: 4 nM |
| Marimastat | Broad-spectrum MMPs | Catalytic (targets active site) | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM |
Table 2: Efficacy in Cell-Based Assays
| Inhibitor | Cell Line | Assay | Concentration | % Inhibition |
| This compound | K1 (Papillary Thyroid Carcinoma) | Transwell Migration | 12.5 µM | 39.13% |
| This compound | K1 (Papillary Thyroid Carcinoma) | Matrigel Invasion | Not specified | 67.3% (at optimal conc.) |
| Catalytic MMP Inhibitor (General) | Various Cancer Cell Lines | Transwell Migration/Invasion | Variable | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Gelatin Zymography
Gelatin zymography is used to detect the activity of gelatinases such as MMP-2 and MMP-9.
-
Sample Preparation: Conditioned media from cell cultures are collected and centrifuged to remove debris. Protein concentration is determined and normalized across samples.
-
Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin. Electrophoresis is carried out at 4°C.
-
Renaturation and Development: The gel is washed in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow enzyme renaturation. The gel is then incubated in a development buffer containing Ca2+ and Zn2+ at 37°C for 24-48 hours to allow enzymatic digestion of the gelatin.
-
Staining and Visualization: The gel is stained with Coomassie Brilliant Blue and then destained. Areas of gelatinase activity appear as clear bands against a blue background, indicating gelatin degradation.
Transwell Migration Assay
This assay is used to assess the migratory capacity of cells.
-
Cell Preparation: Cancer cells are cultured to 70-80% confluency, then serum-starved for 24 hours. Cells are harvested and resuspended in a serum-free medium.
-
Assay Setup: Transwell inserts with a porous membrane (typically 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
Cell Seeding: A suspension of the prepared cells is added to the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Analysis: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of inhibitors in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The inhibitor (e.g., this compound) is administered via a specified route (e.g., intratumoral injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and catalytic MMP inhibitors lead to different downstream signaling consequences.
Signaling Pathway: Catalytic MMP Inhibition
Broad-spectrum catalytic MMP inhibitors non-discriminately block the proteolytic activity of multiple MMPs. This leads to the inhibition of all downstream signaling events that are dependent on the enzymatic function of these MMPs, such as the release of growth factors from the extracellular matrix and the cleavage of cell surface receptors.
Caption: Action of Catalytic MMP Inhibitors.
Signaling Pathway: this compound (Allosteric Inhibition)
This compound's targeted inhibition of the MMP-14 PEX domain and subsequent disruption of homodimerization lead to a more specific signaling modulation. It primarily affects processes directly dependent on MMP-14 dimerization, such as collagenolysis and cell invasion, while potentially leaving other MMP-14 functions, like pro-MMP-2 activation, intact.
Caption: Allosteric Inhibition by this compound.
Experimental Workflow: Inhibitor Comparison
A typical workflow for comparing these inhibitors would involve a multi-step process from in vitro characterization to in vivo validation.
Caption: Workflow for Inhibitor Comparison.
Validating Cellular Target Engagement of NSC 405020: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of NSC 405020, an allosteric inhibitor of Membrane Type-1 Matrix Metalloproteinase (MT1-MMP). We will compare this compound with alternative inhibitors, Marimastat and the endogenous Tissue Inhibitor of Metalloproteinase-2 (TIMP-2), and provide detailed experimental protocols and supporting data to aid in the selection of appropriate validation strategies.
Introduction to this compound and its Target, MT1-MMP
This compound is a small molecule inhibitor that uniquely targets the hemopexin (PEX) domain of MT1-MMP (also known as MMP-14), a transmembrane zinc-dependent endopeptidase.[1][2] Unlike catalytic inhibitors, this compound acts allosterically, preventing the homodimerization of MT1-MMP, which is crucial for its pro-tumorigenic activities, including extracellular matrix degradation, cell migration, and invasion.[2] MT1-MMP is a key player in various physiological and pathological processes, and its dysregulation is implicated in cancer progression and metastasis, making it a critical therapeutic target.
Comparative Analysis of MT1-MMP Inhibitors
To effectively evaluate the cellular target engagement of this compound, it is essential to compare its performance against other well-characterized inhibitors of MT1-MMP. This guide focuses on two key alternatives:
-
Marimastat: A broad-spectrum, competitive, active-site inhibitor of various MMPs, including MT1-MMP.[3]
-
TIMP-2: An endogenous, natural protein inhibitor of most MMPs, which forms a high-affinity, non-covalent complex with MT1-MMP.[4][5]
The following table summarizes the key characteristics and reported efficacy of these inhibitors against MT1-MMP.
| Inhibitor | Target Domain | Mechanism of Action | Reported IC50/Ki for MT1-MMP |
| This compound | Hemopexin (PEX) | Allosteric, prevents homodimerization | > 100 µM[1][2] |
| Marimastat | Catalytic | Competitive, active-site binding | 9 nM (IC50)[3] |
| TIMP-2 | Catalytic | Non-covalent, tight binding | Sub-nanomolar (Ki) |
Experimental Validation of Target Engagement in Cells
Validating that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. Below are detailed protocols for robust biophysical and functional assays to confirm the cellular target engagement of this compound.
Biophysical Assays for Direct Target Binding
1. Cellular Thermal Shift Assay (CETSA)
Experimental Protocol: CETSA for MT1-MMP
-
Cell Culture and Treatment: Culture cells expressing MT1-MMP (e.g., HT-1080 fibrosarcoma cells) to 80-90% confluency. Treat cells with varying concentrations of this compound, Marimastat, or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing detergent buffer. Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Carefully collect the supernatant and analyze the amount of soluble MT1-MMP by Western blotting using an anti-MT1-MMP antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble MT1-MMP as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis. This generalized protocol can be adapted for membrane proteins.
Experimental Protocol: DARTS for MT1-MMP
-
Cell Lysis and Treatment: Lyse MT1-MMP expressing cells with a non-denaturing lysis buffer. Treat the cell lysate with different concentrations of this compound, Marimastat, or a vehicle control.
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the treated lysates and incubate for a specific time to allow for protein digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and detect MT1-MMP using a specific antibody.
-
Data Analysis: A decrease in the degradation of MT1-MMP in the presence of the compound, indicated by a more prominent full-length protein band, suggests target engagement.
Functional Assays for Measuring MT1-MMP Activity
1. Cell Migration and Invasion Assay (Boyden Chamber Assay)
This assay assesses the functional consequence of MT1-MMP inhibition by measuring the ability of cells to migrate through a porous membrane, a process that often requires MT1-MMP-mediated matrix degradation.[6][7][8][9][10][11]
Experimental Protocol: Transwell Invasion Assay
-
Chamber Preparation: Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix component like Matrigel or collagen I.
-
Cell Seeding: Seed MT1-MMP-expressing cancer cells (e.g., K1 papillary thyroid carcinoma cells) in serum-free media in the upper chamber of the transwell insert.
-
Inhibitor Treatment: Add this compound, Marimastat, or TIMP-2 at various concentrations to the upper chamber with the cells.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a sufficient time (e.g., 24 hours) to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance, or count the number of stained cells under a microscope. A reduction in the number of invading cells in the presence of the inhibitor indicates a functional consequence of target engagement.
Quantitative Data from Cell Invasion Assay
| Inhibitor | Cell Line | Concentration | % Inhibition of Invasion (relative to control) |
| This compound | K1 | 50 µM | ~40% |
| This compound | K1 | 100 µM | ~60% |
2. Gelatin Zymography for MT1-MMP Activity
This assay allows for the detection of MT1-MMP's proteolytic activity.
Experimental Protocol: Gelatin Zymography
-
Cell Culture and Treatment: Culture MT1-MMP expressing cells and treat them with this compound, Marimastat, or a control.
-
Sample Preparation: Collect the cell lysates or conditioned media.
-
Electrophoresis: Run the samples on a non-reducing SDS-PAGE gel containing gelatin.
-
Renaturation and Incubation: Wash the gel with a non-ionic detergent to remove SDS and allow the enzyme to renature. Incubate the gel in a developing buffer at 37°C.
-
Staining: Stain the gel with Coomassie Brilliant Blue.
-
Analysis: Areas of gelatin degradation by MT1-MMP will appear as clear bands against a blue background. A decrease in the intensity of these bands in treated samples indicates inhibition of MT1-MMP activity.
Visualizing the Molecular Context and Experimental Processes
To better understand the underlying biology and experimental designs, the following diagrams are provided.
Caption: MT1-MMP signaling pathway and points of inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. tribioscience.com [tribioscience.com]
- 3. selleckchem.com [selleckchem.com]
- 4. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boyden chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cross-Reactivity Profile of the MT1-MMP Inhibitor NSC 405020
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the inhibitory profile of NSC 405020, a selective, non-catalytic inhibitor of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP, also known as MMP-14). The information is supported by available experimental data to aid in the evaluation of its specificity and potential for off-target effects.
Mechanism of Action
This compound represents a distinct class of MMP inhibitors. Unlike traditional broad-spectrum inhibitors that target the highly conserved catalytic zinc-binding site of MMPs, this compound is a non-catalytic inhibitor that specifically targets the hemopexin (PEX) domain of MT1-MMP[1]. The PEX domain is crucial for substrate recognition and the homodimerization of MT1-MMP, which is essential for its pro-tumorigenic functions, including the promotion of cell migration and invasion[1]. By binding to the PEX domain, this compound inhibits MT1-MMP homodimerization, thereby suppressing its tumor-promoting activities without blocking its catalytic function[1].
Quantitative Comparison of Inhibitory Activity
This compound exhibits a high degree of selectivity by targeting a non-catalytic domain, a feature that is less conserved across the MMP family compared to the active site. Experimental data demonstrates that this compound does not inhibit the catalytic activity of either MT1-MMP or MMP-2[1][2][3].
| MMP Target | Common Name | This compound IC50 (µM) | Inhibition Mechanism |
| MMP-14 (MT1-MMP) | - | > 100 (catalytic activity) | Targets non-catalytic hemopexin (PEX) domain to inhibit homodimerization.[1][2][3][4] |
| MMP-2 | Gelatinase-A | No inhibition of catalytic activity observed. | Not applicable.[1][3] |
| Other MMPs | (e.g., MMP-1, -3, -7, -8, -9, -13) | Data not publicly available. | - |
It is important to note that while specific quantitative data on the cross-reactivity of this compound with a broader panel of MMPs is limited in publicly available literature, one study remarked that the compound did not show any observable off-target effects[1].
Experimental Protocols
The following section details a representative methodology for assessing the cross-reactivity of an inhibitor against the catalytic activity of a panel of MMPs using a fluorometric assay.
MMP Inhibitor Cross-Reactivity Screening Assay
-
Reagents and Materials:
-
Recombinant human pro-MMPs (e.g., MMP-1, -2, -3, -7, -8, -9, -13, -14)
-
Activation agent: p-aminophenylmercuric acetate (APMA)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 1 mM CaCl₂, 50 µM ZnCl₂)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Test compound (this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Enzyme Activation:
-
The inactive pro-MMPs are activated by incubation with APMA at 37°C. The concentration of APMA and incubation time will vary depending on the specific MMP.
-
-
Assay Procedure:
-
Serial dilutions of this compound are prepared in assay buffer.
-
In a 96-well plate, the activated MMP enzyme is added to wells containing either the different concentrations of this compound or a vehicle control (DMSO).
-
The plate is incubated for 30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a microplate reader with excitation and emission wavelengths appropriate for the specific substrate (e.g., λex=320 nm and λem=400 nm).
-
-
Data Analysis:
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each well.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the uninhibited control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data using a nonlinear regression model.
-
Visualizations
Experimental and Signaling Diagrams
Caption: A generalized workflow for assessing the cross-reactivity of this compound against a panel of MMPs.
References
- 1. MT1-MMP- and Cdc42-dependent signaling co-regulate cell invasion and tunnel formation in 3D collagen matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Cytoplasmic Tail of MT1-MMP: A Hub of MT1-MMP Regulation and Function [mdpi.com]
- 4. MT1-MMP-dependent cell migration: proteolytic and non-proteolytic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PEX Domain Inhibitors for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant shift towards highly specific molecular targets to minimize off-target effects. One such promising target is the hemopexin (PEX) domain of matrix metalloproteinases (MMPs). Unlike traditional MMP inhibitors that target the highly conserved catalytic domain and suffer from a lack of specificity, PEX domain inhibitors offer a more nuanced approach by disrupting protein-protein interactions crucial for tumor progression, such as cell migration, invasion, and signaling. This guide provides a head-to-head comparison of key PEX domain inhibitors, supported by experimental data, to aid researchers in this burgeoning field.
Mechanism of Action: A Paradigm Shift in MMP Inhibition
The PEX domain, a four-bladed β-propeller structure, is a non-catalytic region within most MMPs.[1] Its primary role is to mediate interactions with other proteins, including homodimerization of the MMP itself and heterodimerization with cell surface receptors like CD44 and integrins.[2] These interactions are pivotal for activating signaling cascades that promote cell migration and invasion, independent of the MMP's proteolytic activity.[2][3] PEX domain inhibitors capitalize on this by binding to the PEX domain and sterically hindering these crucial interactions, effectively shutting down these pro-tumorigenic signaling pathways without affecting the enzyme's catalytic function.
Comparative Analysis of Leading PEX Domain Inhibitors
This section details the performance of notable small-molecule inhibitors targeting the PEX domains of MMP-9 and MT1-MMP (MMP-14), two MMPs strongly implicated in cancer progression.
MMP-9 PEX Domain Inhibitors
A series of pyrimidinone-based compounds have been identified as selective inhibitors of the MMP-9 PEX domain. These compounds do not inhibit the catalytic activity of MMP-9.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (Cell Migration) | Key Findings |
| Compound 1a (Pyrimidinone derivative) | MMP-9 PEX Domain | ~1.3 µM | ~50 µM | Inhibits proMMP-9-mediated cell migration and proliferation. Does not inhibit the catalytic activity of MMP-9. |
| Compound 3c (Analog of 1a) | MMP-9 PEX Domain | 0.32 µM | ~10 µM | Four times tighter binding affinity than compound 1a. Selectively inhibits proMMP-9-induced cell migration by disrupting α4β1 integrin focal adhesion complexes. |
MT1-MMP (MMP-14) PEX Domain Inhibitors
NSC-405020 is a small molecule identified to specifically target the PEX domain of MT1-MMP.[4][5]
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (Functional) | Key Findings |
| NSC-405020 | MT1-MMP PEX Domain | Not explicitly determined | >100 µM (for catalytic inhibition) | Directly interacts with the PEX domain, affecting homodimerization. Represses pro-tumorigenic activity in vivo and does not affect the catalytic activity of MT1-MMP or MMP-2.[5][6][7] |
| Compound 9 | MT1-MMP PEX Domain | Not explicitly determined | ~50 µM (Cell Migration) | Repressed tumor growth in vivo with low-dosage intratumoral injections. |
Signaling Pathways Targeted by PEX Domain Inhibitors
The inhibition of PEX domain-mediated interactions disrupts key signaling pathways involved in cancer cell motility and invasion.
Caption: MMP-9 PEX domain signaling pathway and point of inhibition.
Caption: MT1-MMP PEX domain signaling and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols used in the evaluation of PEX domain inhibitors.
Binding Affinity Assay (Tryptophan Fluorescence)
This assay measures the binding affinity of a compound to the PEX domain.
-
Protein Preparation: Purified recombinant proMMP-9 is diluted in a suitable buffer (e.g., Tris-HCl, NaCl, CaCl2, pH 7.5).
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of proMMP-9 is measured using a spectrofluorometer with an excitation wavelength of 280 nm and an emission scan from 300 to 400 nm.
-
Titration: The inhibitor compound is titrated into the protein solution in increasing concentrations.
-
Data Analysis: The change in fluorescence intensity or a blue shift in the emission maximum upon inhibitor binding is recorded. The dissociation constant (Kd) is calculated by fitting the data to a one-site binding model.
Cell Migration Assay (Transwell Assay)
This assay evaluates the effect of inhibitors on cancer cell migration.
Caption: Workflow for a typical cell migration assay.
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of PEX domain inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-435) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: Mice are randomized into treatment and control groups. The PEX domain inhibitor is administered (e.g., intraperitoneally or intratumorally) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). For metastasis studies, relevant organs (e.g., lungs) are examined for metastatic nodules.
Conclusion
PEX domain inhibitors represent a promising and highly specific class of anti-cancer agents. By targeting non-catalytic protein-protein interactions, they circumvent the specificity issues that have plagued traditional catalytic site MMP inhibitors. The data presented here on inhibitors for MMP-9 and MT1-MMP demonstrate their potential in reducing cell migration, invasion, and tumor growth. Further research and development in this area, including head-to-head clinical trials, are warranted to fully realize the therapeutic potential of this novel class of drugs.
References
- 1. Role of the Hemopexin domain of Matrix Metalloproteinases in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hemopexin-like Domain of Latent Matrix Metalloproteinase-9 (proMMP-9) with a Small Molecule Inhibitor Prevents the Formation of Focal Adhesion Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hemopexin Domain of Matrix Metalloproteinase-9 Activates Cell Signaling and Promotes Migration of Schwann Cells by Binding to Low-Density Lipoprotein Receptor-Related Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting the PEX Like Domain of Matrix Metalloproteinase-14 (MMP-14) with Therapeutic Conjugated CNTs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSC 405020 | Class I HDACs | Tocris Bioscience [tocris.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. apexbt.com [apexbt.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of NSC 405020
For laboratory professionals engaged in cutting-edge research and development, the proper handling and disposal of chemical compounds is paramount to ensuring a safe and compliant operational environment. This document provides detailed procedural guidance for the safe disposal of NSC 405020, a specific MMP14 inhibitor. By adhering to these protocols, researchers can mitigate risks and contribute to a culture of safety within the laboratory.
Chemical and Physical Properties
A thorough understanding of the properties of this compound is the first step in safe handling and disposal. Key data is summarized in the table below.
| Property | Value |
| Chemical Name | 3,4-Dichloro-N-(1-methylbutyl)benzamide |
| Synonyms | NSC-405020 |
| Molecular Formula | C12H15Cl2NO |
| Molecular Weight | 260.16 g/mol |
| Appearance | White solid[1] |
| Solubility | Soluble in DMSO and ethanol[1] |
| Storage | Store at room temperature, dry, and dark[1] |
Hazard Identification and Safety Precautions
There is conflicting information in available Safety Data Sheets (SDS) regarding the hazardous nature of this compound. While some sources classify it as "not a hazardous substance or mixture", it is crucial to handle all chemical compounds with a high degree of caution, especially those for research use where toxicological properties may not be fully characterized. Therefore, it is recommended to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working with powders or creating aerosols, use a certified respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to minimize exposure and environmental contamination.
1. Preparation for Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Local and national regulations must be followed.
-
Ensure all necessary PPE is worn before handling the material.
2. Handling of Unused or Waste Material:
-
Solid Waste:
-
Carefully collect any solid this compound waste.
-
Avoid generating dust. If necessary, gently moisten the solid with a suitable solvent (e.g., a small amount of the solvent it was dissolved in) to prevent airborne particles.
-
Place the solid waste into a clearly labeled, sealed container suitable for chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix with other incompatible waste streams. The container should be labeled with the full chemical name and approximate concentration.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Place these items in a designated, sealed waste bag or container for chemical waste.
-
3. Final Disposal:
-
Store the sealed waste containers in a designated and secure chemical waste storage area until collection by your institution's EHS or a licensed waste disposal contractor.
-
Waste should be disposed of in accordance with all applicable federal, state, and local regulations. High-temperature incineration is often the preferred method for such chemical waste[2].
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately. Prevent entry into waterways.
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
